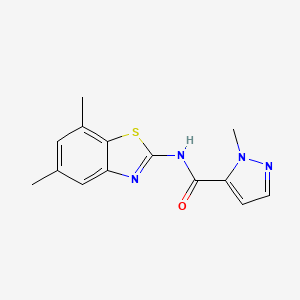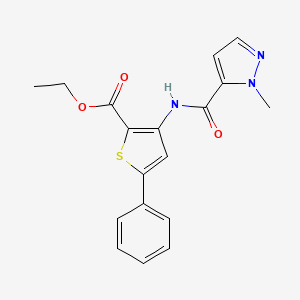
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (NMBP) is a novel small molecule inhibitor that has recently been identified as a potential therapeutic agent for a variety of diseases. NMBP is a member of the benzothiazole family of compounds and has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied extensively in laboratory and animal models, and its potential clinical applications are currently being investigated.
Wirkmechanismus
The exact mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes and proteins, such as cyclooxygenase-2. In addition, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of several other proteins and enzymes, including NF-κB, AP-1, and STAT3.
Biochemical and Physiological Effects
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to possess anti-inflammatory and anti-cancer properties, and its potential clinical applications are currently being investigated. In vitro studies have demonstrated that N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of proinflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in laboratory experiments is its relatively low toxicity. It has been shown to be non-toxic to cells and animals at the concentrations used in laboratory experiments. However, the major limitation of using N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is its relatively slow rate of absorption, which can limit its efficacy in vivo.
Zukünftige Richtungen
The potential applications of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are still being explored. Further research is needed to investigate its potential as a therapeutic agent for a variety of diseases, including cancer and inflammation. In addition, further research is needed to explore its potential as an inhibitor of other enzymes and proteins, and to develop more efficient methods for its synthesis. Other potential future directions for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide include its potential use as an antioxidant, anti-aging agent, and anti-viral agent.
Synthesemethoden
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials. The most commonly used method involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-yl chloride and 1-methyl-1H-pyrazole-5-carboxylic acid in aqueous methanol. This reaction results in the formation of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in an approximately 95% yield.
Wissenschaftliche Forschungsanwendungen
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively in laboratory and animal models for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-cancer properties, and its potential clinical applications are currently being investigated. In addition, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, such as cyclooxygenase-2.
Eigenschaften
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-6-9(2)12-10(7-8)16-14(20-12)17-13(19)11-4-5-15-18(11)3/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGXBCLVEDOJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530140.png)
![N-(4-chlorophenyl)-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530148.png)
![N-[(2,6-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530156.png)

![N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530169.png)
![1-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6530174.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530182.png)


![ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6530202.png)
![methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate](/img/structure/B6530205.png)

![4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530229.png)
![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)